molecular formula C11H8N2O6 B12017636 2-(2-(Isoxazol-5-YL)-4-nitrophenoxy)acetic acid CAS No. 763108-96-9

2-(2-(Isoxazol-5-YL)-4-nitrophenoxy)acetic acid

Cat. No.: B12017636
CAS No.: 763108-96-9
M. Wt: 264.19 g/mol
InChI Key: SLDQASAMTFSQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Isoxazol-5-YL)-4-nitrophenoxy)acetic acid is a synthetic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features an isoxazole ring, a nitrophenyl group, and an acetic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Isoxazol-5-YL)-4-nitrophenoxy)acetic acid typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction involves an alkyne acting as a dipolarophile and a nitrile oxide as the dipole . The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Isoxazol-5-YL)-4-nitrophenoxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.

    Substitution: Sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that isoxazole derivatives, including 2-(2-(Isoxazol-5-YL)-4-nitrophenoxy)acetic acid, exhibit significant anti-inflammatory properties. In studies involving carrageenan-induced paw edema models, compounds with isoxazole structures demonstrated considerable inhibition of inflammatory responses. For instance, derivatives with specific substitutions showed selectivity towards the COX-2 enzyme, which is crucial for inflammation management .

Analgesic Properties

The analgesic potential of isoxazole derivatives has been explored extensively. These compounds act on various pain pathways and have been evaluated for their efficacy against pain models. Some studies reported that certain isoxazole compounds could effectively reduce pain responses comparable to standard analgesics like aspirin .

Antitumor Activity

Isoxazole derivatives are being investigated for their anticancer properties. For example, specific modifications in the isoxazole structure have led to compounds that exhibit selective cytotoxicity against various cancer cell lines, including those from colon and lung cancers. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells .

Antimicrobial Effects

The antimicrobial activity of isoxazole derivatives has also been documented. Compounds such as this compound have shown effectiveness against a range of bacterial strains, including E. coli and S. aureus. This activity could be attributed to the structural features of the isoxazole ring, which enhances lipid solubility and facilitates membrane penetration .

Case Studies

StudyFocusFindings
Rajanarendar et al. (2015)Anti-inflammatoryDemonstrated significant COX-2 selectivity in synthesized isoxazoles .
Vitale et al. (2014)AntitumorIdentified compounds with enhanced cytotoxicity against ovarian cancer cells .
RamaRao et al. (2011)AntimicrobialReported effective antibacterial activity against multiple strains .

Mechanism of Action

The mechanism of action of 2-(2-(Isoxazol-5-YL)-4-nitrophenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring and nitrophenyl group can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Isoxazol-5-YL)-4-nitrophenoxy)acetic acid is unique due to the presence of both the isoxazole ring and the nitrophenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-(2-(Isoxazol-5-YL)-4-nitrophenoxy)acetic acid is a derivative of isoxazole and phenoxyacetic acid, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial effects, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H7NO6\text{C}_9\text{H}_7\text{N}\text{O}_6

This compound features an isoxazole ring, a nitrophenyl group, and an acetic acid moiety, contributing to its unique pharmacological properties.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of isoxazole derivatives, particularly against various cancer cell lines. For instance:

  • Cytotoxic Effects : The compound has demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung adenocarcinoma cells (A549). One study reported an IC50 value of 3.6 µM for A375 melanoma cells, indicating potent activity compared to other derivatives .
  • Mechanism of Action : The cytotoxic mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through caspase activation, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives have been explored in various contexts:

  • Antibacterial Effects : A study indicated that certain nitroisoxazole derivatives exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the nitro group enhances the interaction with bacterial enzymes .
  • Antifungal Activity : Compounds derived from isoxazole have also shown antifungal properties against Candida species, making them candidates for further development in treating fungal infections .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
CytotoxicityMCF-7 (Breast Cancer)3.6
A549 (Lung Adenocarcinoma)0.76
AntibacterialStaphylococcus aureusNot specified
Escherichia coliNot specified
AntifungalCandida spp.Not specified

Case Studies

  • Study on Cancer Cell Lines : A series of isoxazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the isoxazole ring significantly enhanced cytotoxicity, particularly in human metastatic melanoma .
  • Antimicrobial Evaluation : In vitro studies showed that nitroisoxazole derivatives could effectively inhibit bacterial growth by generating reactive oxygen species (ROS), which are detrimental to bacterial cells .

Properties

CAS No.

763108-96-9

Molecular Formula

C11H8N2O6

Molecular Weight

264.19 g/mol

IUPAC Name

2-[4-nitro-2-(1,2-oxazol-5-yl)phenoxy]acetic acid

InChI

InChI=1S/C11H8N2O6/c14-11(15)6-18-9-2-1-7(13(16)17)5-8(9)10-3-4-12-19-10/h1-5H,6H2,(H,14,15)

InChI Key

SLDQASAMTFSQEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=NO2)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.